molecular formula C6H8O B3054066 (1R,5S)-bicyclo[3.1.0]hexan-2-one CAS No. 58001-78-8

(1R,5S)-bicyclo[3.1.0]hexan-2-one

Cat. No. B3054066
CAS RN: 58001-78-8
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-CRCLSJGQSA-N
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Description

“(1R,5S)-bicyclo[3.1.0]hexan-2-one” is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da . It has two defined stereocentres .


Synthesis Analysis

An efficient synthesis of “(1R,5S)-bicyclo[3.1.0]hexan-2-one” from ®-1,2-epoxyhex-5-ene has been described . The process involves the development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, which gives the key homochiral bicycle [3.1.0]hexan-1-ol . This is then oxidized to the desired ketone . This process has been successfully demonstrated on a large scale .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (1R,5S)-bicyclo[3.1.0]hexan-2-one, focusing on six unique fields:

Pharmaceutical Chemistry

(1R,5S)-bicyclo[3.1.0]hexan-2-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique bicyclic structure provides a rigid framework that can be exploited to design molecules with specific biological activities. Researchers have utilized this compound in the development of drugs targeting neurological disorders, due to its potential to interact with specific receptors in the brain .

Organic Synthesis

In organic synthesis, (1R,5S)-bicyclo[3.1.0]hexan-2-one serves as a versatile building block. Its strained bicyclic structure makes it a useful starting material for the synthesis of more complex molecules. It can undergo various chemical transformations, including ring-opening reactions, which are essential in constructing larger, more intricate organic frameworks .

Material Science

This compound has applications in material science, particularly in the development of novel polymers. The rigid bicyclic structure of (1R,5S)-bicyclo[3.1.0]hexan-2-one can impart desirable mechanical properties to polymers, such as increased strength and stability. These polymers can be used in a variety of applications, from coatings to advanced composites .

Catalysis

(1R,5S)-bicyclo[3.1.0]hexan-2-one is also explored in the field of catalysis. Its unique structure can be used to design chiral catalysts, which are crucial in asymmetric synthesis. These catalysts can help produce enantiomerically pure compounds, which are important in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .

properties

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMQKFXCMZZMZ-CRCLSJGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469453
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-bicyclo[3.1.0]hexan-2-one

CAS RN

58001-78-8
Record name BICYCLO[3.1.0]HEXAN-2-ONE, (1R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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